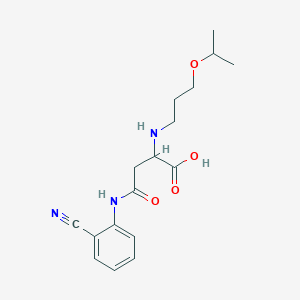
6-bromo-N-(5-ethyl-2-hydroxyphenyl)-3-fluoropyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-N-(5-ethyl-2-hydroxyphenyl)-3-fluoropyridine-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, drug development, and biological research. This compound is a pyridine derivative and has a molecular formula of C14H12BrFN2O2.
Mechanism Of Action
The mechanism of action of 6-bromo-N-(5-ethyl-2-hydroxyphenyl)-3-fluoropyridine-2-carboxamide involves the inhibition of the activity of CDK2 and GSK-3 enzymes. This inhibition leads to the arrest of the cell cycle and induction of apoptosis in cancer cells.
Biochemical and physiological effects:
Studies have shown that 6-bromo-N-(5-ethyl-2-hydroxyphenyl)-3-fluoropyridine-2-carboxamide exhibits significant biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in various cancer cell lines. Additionally, it has been found to exhibit anti-inflammatory and neuroprotective effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 6-bromo-N-(5-ethyl-2-hydroxyphenyl)-3-fluoropyridine-2-carboxamide in lab experiments is its potent inhibitory activity against CDK2 and GSK-3 enzymes. This makes it an ideal compound for studying the mechanisms of cell cycle regulation and apoptosis. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to dissolve in certain experimental conditions.
Future Directions
There are numerous future directions for the study of 6-bromo-N-(5-ethyl-2-hydroxyphenyl)-3-fluoropyridine-2-carboxamide. One potential direction is the development of novel derivatives of this compound with improved solubility and bioavailability. Another potential direction is the investigation of the anti-inflammatory and neuroprotective effects of this compound in various disease models. Additionally, the potential applications of this compound in the treatment of various types of cancer can also be explored.
Synthesis Methods
The synthesis of 6-bromo-N-(5-ethyl-2-hydroxyphenyl)-3-fluoropyridine-2-carboxamide involves the reaction of 5-ethyl-2-hydroxybenzamide with 2,3,4,5-tetrafluoropyridine in the presence of a brominating agent such as N-bromosuccinimide. The reaction takes place in a solvent such as dichloromethane or chloroform and is carried out under controlled conditions of temperature and pressure.
Scientific Research Applications
6-bromo-N-(5-ethyl-2-hydroxyphenyl)-3-fluoropyridine-2-carboxamide has been extensively studied for its potential applications in medicinal chemistry and drug development. It has been found to exhibit potent inhibitory activity against various enzymes such as cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3 (GSK-3), which are involved in the regulation of cell cycle and apoptosis.
properties
IUPAC Name |
6-bromo-N-(5-ethyl-2-hydroxyphenyl)-3-fluoropyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFN2O2/c1-2-8-3-5-11(19)10(7-8)17-14(20)13-9(16)4-6-12(15)18-13/h3-7,19H,2H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUVEDIRXHGGRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)NC(=O)C2=C(C=CC(=N2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-N-(5-ethyl-2-hydroxyphenyl)-3-fluoropyridine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]thiophene-2-carboxamide](/img/structure/B2595276.png)
![2,5-dichloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]thiophene-3-carboxamide](/img/structure/B2595277.png)

![(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-1-yl)methanol](/img/structure/B2595281.png)




![2-amino-3-[(4-methoxyphenyl)carbonyl]-N-(3-methylphenyl)indolizine-1-carboxamide](/img/structure/B2595290.png)



![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-cyanothiophen-2-yl)urea](/img/structure/B2595296.png)
![2-[(2-Methylcyclohexyl)-(1,2-oxazol-3-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2595298.png)